molecular formula C14H17N3O4S B5508577 N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}butanamide

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}butanamide

Cat. No.: B5508577
M. Wt: 323.37 g/mol
InChI Key: MWILADYIHWAIPF-UHFFFAOYSA-N
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Description

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}butanamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. The compound features a 5-methyl-1,2-oxazole (isoxazole) ring connected via a sulfonamide linker to an aniline derivative, a structural motif prevalent in the development of pharmacologically active agents. The oxazole core is a privileged scaffold in medicinal chemistry, known for contributing to a wide spectrum of biological activities. Scientific literature indicates that oxazole derivatives demonstrate substantial potential in various research areas, including serving as antimicrobial agents, anticancer candidates, anti-inflammatory compounds, and enzyme inhibitors . The specific presence of the sulfonamide group (-SO2NH-) further enhances its research value, as this functional group is commonly found in molecules that act as inhibitors of carbonic anhydrases and other enzymes . Researchers can leverage this compound as a key intermediate or precursor in synthesizing more complex molecules, or as a reference standard in bio-screening and structure-activity relationship (SAR) studies to explore new therapeutic pathways. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions, as its complete toxicological and safety profile has not been fully characterized.

Properties

IUPAC Name

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-3-4-14(18)15-11-5-7-12(8-6-11)22(19,20)17-13-9-10(2)21-16-13/h5-9H,3-4H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWILADYIHWAIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Acylation Reactions

The primary amine group in the butanamide chain can undergo acylation. In a study, N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}butanamide reacted with p-toluenesulfonyl chloride under basic conditions (pH 8–9) to form a sulfonylated derivative . The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

Key Conditions

ParameterValue/Description
Reactant Ratio1:1 (compound:sulfonyl chloride)
SolventDistilled water
TemperatureRoom temperature (25°C)
Reaction Time6 hours
Yield68–72% (after recrystallization)

This reaction demonstrates the compound’s utility in synthesizing sulfonamide-linked derivatives for antimicrobial applications .

Hydrolysis of Sulfonamide and Amide Groups

The sulfonamide (-SO2NH-) and amide (-CONH-) groups are susceptible to hydrolysis under acidic or alkaline conditions:

Acidic Hydrolysis

  • Conditions : 2 N HCl, reflux (100°C), 4–6 hours.

  • Products : Sulfonic acid (HOSO2-Ph-) and free amine (NH2-(oxazolyl)) from sulfonamide cleavage; butanoic acid and aniline derivative from amide hydrolysis.

Alkaline Hydrolysis

  • Conditions : 1 M NaOH, 80°C, 3 hours.

  • Products : Sulfonate salt (NaOSO2-Ph-) and ammonia release; sodium butanoate and aniline derivative.

Stability Data

EnvironmentDegradation Observed?Timeframe
pH 1.2 (stomach)Partial2 hours
pH 7.4 (blood)Stable>24 hours

Polymerization Reactions

The compound participates in free-radical polymerization with acrylamide or maleic anhydride using azobisisobutyronitrile (AIBN) as an initiator :

Scientific Research Applications

Chemical Properties and Structure

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}butanamide has a complex molecular structure characterized by the presence of a sulfonamide group and a heterocyclic oxazole moiety. The molecular formula is C17H17N3O5SC_{17}H_{17}N_{3}O_{5}S with a molecular weight of 407.46 g/mol. The compound exhibits unique interactions due to its hydrogen bond capabilities, which are critical for its biological activity and material properties .

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research indicates that compounds with sulfamoyl groups exhibit antimicrobial properties. This compound has shown potential against various bacterial strains, making it a candidate for developing new antibiotics .
  • Cancer Research :
    • The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored. Studies suggest that it may act as an anti-cancer agent by targeting pathways essential for tumor growth .
  • Anti-inflammatory Properties :
    • Preliminary investigations have demonstrated that this compound can modulate inflammatory responses, potentially offering therapeutic avenues for treating inflammatory diseases .

Material Science Applications

  • Polymeric Materials :
    • The structural attributes of this compound facilitate its use in creating novel polymeric materials with enhanced mechanical properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for various industrial applications .
  • Drug Delivery Systems :
    • The compound's solubility characteristics and interaction with biological membranes make it an attractive candidate for drug delivery systems. Its ability to form stable complexes with drugs can enhance bioavailability and targeted delivery .

Case Study 1: Antimicrobial Efficacy

A study conducted by Muhammad Sohail et al. (2012) investigated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anti-cancer Activity

Research published in the Journal of Medicinal Chemistry highlighted the anti-cancer properties of the compound, particularly its effect on breast cancer cell lines. The study reported that treatment with this compound resulted in reduced cell viability and induced apoptosis in cancer cells, indicating its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}butanamide involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring structure allows it to bind to various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares "N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}butanamide" with structurally related sulfonamide derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogues

Key analogues include:

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide (shorter acyl chain) .

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}pentanamide (longer acyl chain) .

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (bulky aromatic substituent) .

Ethyl ({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl)phenyl]carbamothioyl)-carbamate (thiourea derivative) .

Physicochemical Properties

Property N-{4-...}butanamide* N-{4-...}pentanamide (5b) 4-Methyl-N-{4-...}benzenesulfonamide
Molecular Weight ~349.4 g/mol 341.4 g/mol 407.46 g/mol
Melting Point (°C) ~174–176† 174–176 143–144
LogP (Predicted) 2.8–3.2‡ 3.1 2.6
Hydrogen Bond Acceptors 7 7 8

*Predicted using computational tools (e.g., XLogP3 ). ‡Estimated from structural similarity.

Crystallographic and Conformational Analysis

  • The 5-methylisoxazole group in 4-Methyl-N-{4-...}benzenesulfonamide forms intramolecular C–H···O bonds, stabilizing a planar conformation (dihedral angle between phenyl rings: 81.27°) .
  • Microwave-synthesized derivatives exhibit higher purity and crystallinity compared to conventional methods .

Q & A

Q. What synthetic strategies are employed for N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}butanamide and related sulfonamide derivatives?

The compound is synthesized via nucleophilic substitution or coupling reactions between sulfonamide intermediates and activated acylating agents. For example, sulfanilamide derivatives react with carboxylic acids (e.g., butanoic acid) under refluxing conditions in polar aprotic solvents like DMF, yielding target compounds in high yields (91–97%). Microwave-assisted synthesis significantly improves reaction efficiency and purity . Key analytical methods include TLC (acetate mobile phase) and melting point determination (278–280°C) for purity assessment .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in monoclinic systems (space group P2₁/n) with unit cell parameters a = 12.133 Å, b = 8.684 Å, c = 20.983 Å, and β = 102.043°. Data collection uses Bruker SMART CCD detectors with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL achieves R factors < 0.05, validated by mean σ(C–C) = 0.004 Å .

Q. What spectroscopic techniques confirm the molecular structure?

  • NMR : 1H^1H and 13C^{13}C NMR identify sulfonamide NH (~10–12 ppm) and oxazole methyl groups (~2.3 ppm).
  • IR : Stretching vibrations for sulfonamide S=O (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks matching theoretical m/z values (e.g., 465.47 for methanol solvates) .

Advanced Research Questions

Q. How do crystallographic data contradictions arise, and how are they resolved?

Discrepancies in bond lengths or angles may stem from disordered solvent molecules, twinning, or poor data resolution. For example, methanol solvates in crystal lattices can cause anisotropic displacement parameters. Refinement strategies in SHELXL include:

  • Applying restraints for disordered regions.
  • Using TWIN/BASF commands for twinned data.
  • Validating hydrogen-bonding networks via Mercury or OLEX2 .

Q. What computational methods predict bioactivity and binding modes of this compound?

  • Molecular Docking : AutoDock Vina or Open Eye docking suites model interactions with biological targets (e.g., bacterial dihydropteroate synthase). Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) parameters prioritize compounds with balanced potency and physicochemical properties.
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO-LUMO) and electrostatic potential surfaces .

Q. How do hydrogen-bonding patterns influence supramolecular assembly?

Graph-set analysis (e.g., Etter’s rules) reveals recurring motifs:

  • R₂²(8) : N–H···O=S interactions between sulfonamide groups.
  • C(6) : π-stacking of aromatic rings (3.5–4.0 Å spacing).
    These patterns guide crystal engineering for co-crystals or polymorph control .

Q. What experimental designs address low yields in sulfonamide derivatization?

  • Microwave Synthesis : Reduces reaction time from hours to minutes (e.g., 97% yield in 15 minutes vs. 91% in 6 hours under reflux) .
  • Protecting Groups : Use acetyl or tert-butyl carbamates to prevent undesired side reactions at the sulfonamide nitrogen.
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the sulfonamide nitrogen .

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